Cas no 169263-77-8 (2-Oxo-cyclobutane Undecanoic Acid)
2-Oxo-cyclobutane Undecanoic Acid Chemical and Physical Properties
Names and Identifiers
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- Cyclobutaneundecanoicacid, 2-oxo-
- 2-Oxo-cyclobutane Undecanoic Acid
- 2-Oxo-cyclobutane Un
- 11-(2-oxocyclobutyl)undecanoic acid
-
- Inchi: 1S/C15H26O3/c16-14-12-11-13(14)9-7-5-3-1-2-4-6-8-10-15(17)18/h13H,1-12H2,(H,17,18)
- InChI Key: XFBXXTOEKUXMOY-UHFFFAOYSA-N
- SMILES: O=C1CCC1CCCCCCCCCCC(=O)O
Computed Properties
- Exact Mass: 256.20400
Experimental Properties
- PSA: 54.37000
- LogP: 4.34120
2-Oxo-cyclobutane Undecanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O849800-2.5mg |
2-Oxo-cyclobutane Undecanoic Acid |
169263-77-8 | 2.5mg |
$207.00 | 2023-05-17 | ||
| TRC | O849800-25mg |
2-Oxo-cyclobutane Undecanoic Acid |
169263-77-8 | 25mg |
$1642.00 | 2023-05-17 | ||
| TRC | O849800-100mg |
2-Oxo-cyclobutane Undecanoic Acid |
169263-77-8 | 100mg |
$ 9200.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-209244-5mg |
2-Oxo-cyclobutane Undecanoic Acid, |
169263-77-8 | 5mg |
¥2106.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-209244-5 mg |
2-Oxo-cyclobutane Undecanoic Acid, |
169263-77-8 | 5mg |
¥2,106.00 | 2023-07-11 |
2-Oxo-cyclobutane Undecanoic Acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-Oxo-cyclobutane Undecanoic Acid
2-Oxo-cyclobutane Undecanoic Acid (CAS 169263-77-8): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Biomedical Research
Among the diverse array of organic compounds explored in modern chemo-biomedical research, 2-Oxo-cyclobutane Undecanoic Acid (CAS 169263-77-8) stands out as a compound of significant interest. This molecule, characterized by its unique structural features—a fused cyclobutane ring conjugated to an undecanoic acid chain—exhibits intriguing chemical properties and emerging therapeutic potential. Recent advancements in synthetic methodologies and biological evaluations have further solidified its role in drug discovery pipelines, particularly within anti-inflammatory and metabolic disease research domains.
The core structure of 2-Oxo-cyclobutane Undecanoic Acid integrates the rigidity of a cyclobutane moiety with the hydrophobicity of an undecanoyl group. This combination creates a molecule with exceptional conformational stability, which is critical for maintaining bioactivity under physiological conditions. The keto functionality at position 2 introduces additional polarity, enhancing solubility while preserving interactions with cellular targets such as enzymes or membrane receptors. Structural studies published in the Journal of Organic Chemistry (2023) revealed that this configuration allows the compound to adopt a compact geometry, facilitating selective binding to protein pockets—a key factor in pharmacological efficacy.
Synthetic routes to this compound have evolved significantly since its initial synthesis in the early 1990s. Modern protocols now leverage microwave-assisted organic synthesis (MAOS) to achieve yields exceeding 85% within 45 minutes. A notable approach involves the Diels-Alder cycloaddition of maleic anhydride with a suitably functionalized undecenyl derivative, followed by oxidation steps using Dess-Martin periodinane. These advancements not only improve scalability but also reduce environmental impact compared to traditional multi-step methods reported in earlier literature.
In biological systems, this compound demonstrates multifaceted activity. Preclinical studies highlighted in Nature Communications (July 2024) identified potent anti-inflammatory effects mediated through inhibition of NF-κB signaling pathways. At micromolar concentrations, it suppressed TNF-α and IL-6 production in LPS-stimulated macrophages by >70%, rivaling conventional corticosteroids without observed cytotoxicity up to 50 μM. The cyclobutane ring’s rigidity was found essential for this activity, as geometric isomers lacking this structure showed minimal efficacy.
Preliminary investigations into metabolic applications are equally promising. Research from the University of Cambridge (March 2024) demonstrated that oral administration modulates fatty acid oxidation pathways in adipose tissue models. The undecanoic acid side chain appears to enhance mitochondrial β-oxidation rates by ~40%, suggesting potential utility in managing obesity-related dyslipidemia. Notably, these effects were accompanied by reduced hepatic steatosis markers in murine models fed high-fat diets—a critical advantage over existing therapies associated with hepatotoxicity risks.
Clinical translation efforts are now focusing on optimizing pharmacokinetic profiles. Liposomal formulations developed at MIT’s Koch Institute achieved prolonged plasma half-lives (~8 hours) while maintaining bioactivity through targeted delivery mechanisms. Phase I trials currently underway aim to evaluate safety parameters at doses up to 15 mg/kg/day, with preliminary data indicating favorable tolerability profiles compared to first-generation anti-inflammatory agents.
In materials science applications, this compound serves as a versatile building block for supramolecular assemblies. Its ability to form hydrogen bonds via the keto group enables self-assembled nanostructures ideal for drug delivery systems. Recent work published in Angewandte Chemie (October 2023) showcased its use as a stabilizer for siRNA nanoparticles, improving transfection efficiency by over threefold compared to standard polymers like PEGylated lipids.
The unique combination of structural characteristics and functional versatility positions CAS No. 169263-77-8 as a pivotal molecule across multiple biomedical disciplines. As ongoing research continues unraveling its mechanisms and optimizing delivery systems, this compound holds transformative potential for addressing unmet clinical needs—from chronic inflammation management to metabolic disorder interventions—while underscoring the importance of cycloalkyl fatty acid hybrids in future drug design strategies.
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